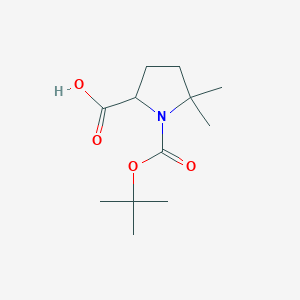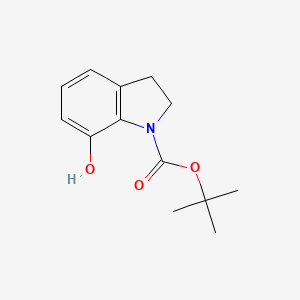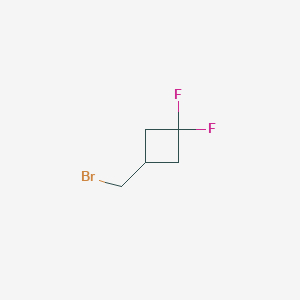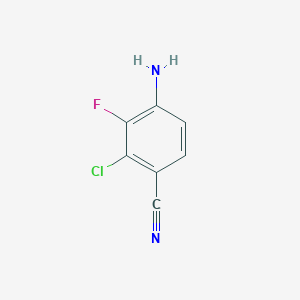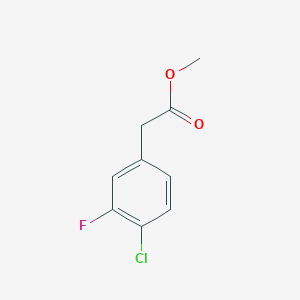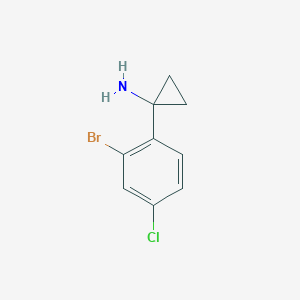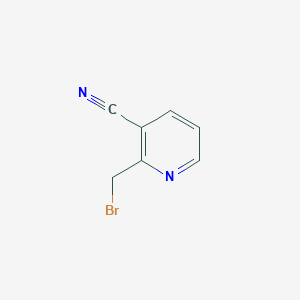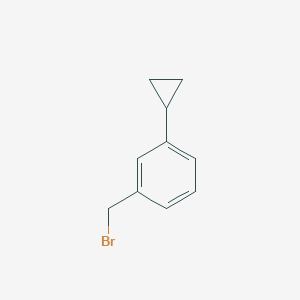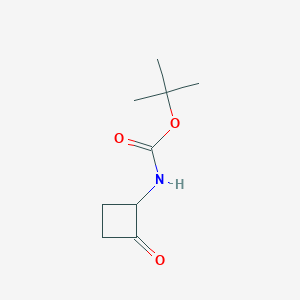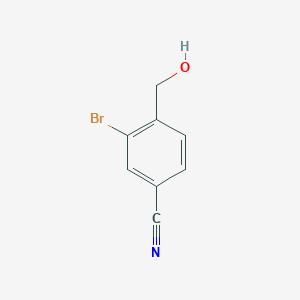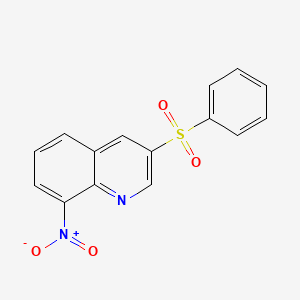
3-(Bencenosulfonil)-8-nitroquinolina
Descripción general
Descripción
3-(Benzenesulfonyl)-8-nitroquinoline is a compound that contains a benzenesulfonyl group and a nitroquinoline group . The benzenesulfonyl group is an organosulfur compound with the formula C6H5SO2 . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . The nitroquinoline group is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of 3-(Benzenesulfonyl)-8-nitroquinoline could potentially involve the reaction of benzenesulfonyl chloride with a nitroquinoline derivative . Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Molecular Structure Analysis
The molecular structure of 3-(Benzenesulfonyl)-8-nitroquinoline would consist of a benzenesulfonyl group attached to a nitroquinoline group . The exact structure would depend on the position of the attachment of these groups .Chemical Reactions Analysis
Benzenesulfonyl chloride, a potential precursor in the synthesis of 3-(Benzenesulfonyl)-8-nitroquinoline, exhibits typical reactions of a strong aromatic sulfonic acid . It can undergo acid hydrolysis at 175 °C to yield benzene and sulfuric acid . Further sulfonation with fuming sulfuric acid produces 1,3-benzenedisulfonic acid, which can be converted to 1,3,5-benzenetrisulfonic acid and diphenyl sulfone disulfonic acid .Aplicaciones Científicas De Investigación
Síntesis de Bases de Schiff
3-(Bencenosulfonil)-8-nitroquinolina: se puede utilizar en la síntesis de bases de Schiff, que son una clase de compuestos con una amplia gama de aplicaciones debido a su estabilidad y propiedades de coordinación. Estas bases son particularmente interesantes por su uso potencial como agentes terapéuticos más seguros .
Formación de Complejos Metálicos
Este compuesto puede actuar como un ligando para formar complejos metálicos. La presencia de un grupo nitro y un grupo sulfonilo en la molécula puede permitir una química de coordinación única, lo que podría conducir al desarrollo de nuevas metalo-iminas con diversas aplicaciones, incluida la catálisis y los productos farmacéuticos .
Actividad Biológica
Las características estructurales de This compound la convierten en una candidata para la exploración en actividades biológicas. Las bases de Schiff derivadas de tales compuestos han demostrado exhibir una gama de bioactividades, incluidas propiedades antibacterianas, antifúngicas y anticancerígenas .
Aplicaciones Farmacéuticas
Debido a las posibles propiedades bioactivas de las bases de Schiff y sus complejos metálicos, This compound podría investigarse para sus aplicaciones farmacéuticas. Podría servir como precursor para la síntesis de compuestos con actividad mejorada y perfiles de aplicación más seguros .
Química Analítica
En química analítica, los derivados de este compuesto podrían utilizarse como reactivos de derivatización para la determinación de varias aminas en muestras ambientales. Esta aplicación es crucial para el monitoreo de contaminantes y garantizar la seguridad del agua .
Síntesis Orgánica
El compuesto podría participar en reacciones de síntesis orgánica, como la formación de oxindoles a partir de indoles N-no sustituidos. Esta reacción es significativa para la síntesis de moléculas orgánicas complejas que tienen aplicaciones en química medicinal .
Catálisis
This compound: puede encontrar uso en la catálisis, particularmente en reacciones que involucran reactivos de Grignard. El grupo sulfonilo en el compuesto podría facilitar la formación de catalizadores para transformaciones orgánicas .
Materiales Ópticos y Sensores
Las propiedades electrónicas únicas de las bases de Schiff derivadas de This compound podrían hacerlas adecuadas para su uso en el desarrollo de materiales ópticos y sensores. Estas aplicaciones son importantes para los avances tecnológicos en electrónica y sistemas de detección .
Mecanismo De Acción
While the specific mechanism of action for 3-(Benzenesulfonyl)-8-nitroquinoline is not provided in the search results, sulfoxone, a related sulfonamide antibiotic, is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid .
Direcciones Futuras
Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents . They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities, which have been widely utilized as inhibitors and drugs . Therefore, the study and development of compounds like 3-(Benzenesulfonyl)-8-nitroquinoline could potentially contribute to these fields .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-17(19)14-8-4-5-11-9-13(10-16-15(11)14)22(20,21)12-6-2-1-3-7-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJASKGJCBCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698891 | |
| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607743-07-7 | |
| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)

